2',3'-cGAMP Ammonium salt
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Overview
Description
2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate Ammonium salt is a second messenger produced from Adenosine Triphosphate and Guanosine Triphosphate by cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase in the cytoplasm of mammalian cells in response to the presence of DNA . It contains a non-canonical 2’,5’-phosphodiester bond and binds tightly to the adapter protein stimulator of interferon genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The chemical synthesis of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate is commercially feasible but results in low yields and utilizes organic solvents . An efficient and environmentally friendly process for the production of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate involves recombinant production via a whole-cell biocatalysis platform utilizing murine cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase in Escherichia coli BL21 (DE3) cells . This method does not require organic solvents and supports the goal of moving toward shorter, more sustainable, and environmentally friendly processes .
Industrial Production Methods
In industrial settings, the recombinant expression of murine cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase in Escherichia coli cells leads to the secretion of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate into the supernatants . The downstream processing involves a single-step purification process using anion exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include divalent cations and specific amino acid substitutions pertaining to DNA binding . The reaction conditions often involve controlled temperature and media composition .
Major Products Formed
The major products formed from these reactions include cyclic dinucleotides and other related compounds .
Scientific Research Applications
2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate Ammonium salt has a wide range of scientific research applications:
Mechanism of Action
2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate acts as a messenger that ties the recognition of double-stranded DNA by cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase to the subsequent activation of the stimulator of interferon genes . This activation leads to the oligomerization of the stimulator of interferon genes and its translocation to the trans-Golgi network, initiating a signaling cascade that culminates in the secretion of type I and type III interferons .
Comparison with Similar Compounds
Similar Compounds
- 2’,2’-cyclic Guanosine Monophosphate–Adenosine Monophosphate
- 3’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate
- cyclic di-Guanosine Monophosphate
- 3’,2’-cyclic Guanosine Monophosphate–Adenosine Monophosphate
Uniqueness
2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate is unique due to its non-canonical 2’,5’-phosphodiester bond and its high binding affinity to the stimulator of interferon genes . This makes it a potent inducer of interferon-beta messenger RNA expression .
Properties
Molecular Formula |
C20H30N12O13P2 |
---|---|
Molecular Weight |
708.5 g/mol |
IUPAC Name |
diazanium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2.2H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);2*1H3/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |
InChI Key |
HYNJYAVPXNPUTJ-DQNSRKNCSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[NH4+].[NH4+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[NH4+].[NH4+] |
Origin of Product |
United States |
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